3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide
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Overview
Description
3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, a methoxycarbonyl group at the 4 position, and an N-oxide functionality on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 4-(methoxycarbonyl)pyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step to introduce the N-oxide functionality can be performed using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under strong oxidative conditions.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine using reducing agents like zinc and acetic acid.
Substitution: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 3,5-Dibromo-4-(methoxycarbonyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The bromine atoms and methoxycarbonyl group may also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-(methoxycarbonyl)pyridine: Lacks the N-oxide functionality.
4-(Methoxycarbonyl)pyridine 1-oxide: Lacks the bromine atoms at the 3 and 5 positions.
3,5-Dibromo-4-(carboxy)pyridine 1-oxide: Has a carboxy group instead of a methoxycarbonyl group.
Uniqueness
3,5-Dibromo-4-(methoxycarbonyl)pyridine 1-oxide is unique due to the combination of its bromine atoms, methoxycarbonyl group, and N-oxide functionality. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 3,5-dibromo-1-oxidopyridin-1-ium-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(11)6-4(8)2-10(12)3-5(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZOYHGPFDZZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=[N+](C=C1Br)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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